molecular formula C11H14ClNO B158448 7-Apb hydrochloride CAS No. 286834-86-4

7-Apb hydrochloride

Cat. No. B158448
M. Wt: 211.69 g/mol
InChI Key: OENDNRHBWDLDMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-APB (hydrochloride) is an analytical reference standard categorized as a benzofuran . It is a potential metabolite of 7-MAPB . It is a derivative of the designer drug 6-APB, also known as benzo fury, and is a stimulant and entactogen belonging to the amphetamine and the phenethylamine classes .


Molecular Structure Analysis

The molecular formula of 7-APB hydrochloride is C11H13NO • HCl . The InChI code is InChI=1S/C11H13NO.ClH/c1-8(12)7-10-4-2-3-9-5-6-13-11(9)10;/h2-6,8H,7,12H2,1H3;1H . The SMILES structure is CC(N)CC1=CC=CC2=C1OC=C2.Cl .


Physical And Chemical Properties Analysis

7-APB hydrochloride is a crystalline solid . It has a molecular weight of 211.7 . It has a solubility of 20 mg/ml in DMF, DMSO, and Ethanol, and 1 mg/ml in PBS (pH 7.2) .

Scientific Research Applications

  • Chemical Analysis and Identification :

    • 7-APB hydrochloride, along with its isomers like 5-APB and 6-APB, has been identified in products purchased from online vendors of 'research chemicals'. Gas chromatography and liquid chromatography have been used to confirm the identity of these compounds, highlighting their significance in chemical analysis and forensic science (Stańczuk, Morris, Gardner, & Kavanagh, 2013).
  • Electrostatics and Biomolecular Systems :

    • In the field of biomolecular solvation and electrostatics, the Adaptive Poisson–Boltzmann Solver (APBS) software has been developed, which can have implications for the study of various chemical and biological systems. This software addresses key challenges in understanding solvation and electrostatics, relevant to biomedical applications (Jurrus et al., 2017).
  • Potential Replacement for Hazardous Chemicals :

    • Research into alternatives for environmentally hazardous chemicals like ammonium perchlorate (AP) in rocket and missile propellants has led to the synthesis and characterization of high oxygen-containing oxidizers like tetranitroacetimidic acid (TNAA), which might be relevant in the context of 7-APB hydrochloride's chemical structure and properties (Vo, Parrish, & Shreeve, 2014).
  • Insights into Cellular Mechanisms :

    • Studies have shown that compounds structurally related to 7-APB hydrochloride, like 5-APB, can influence dopamine levels in the brain. This suggests potential applications in neurological research, particularly in understanding the mechanisms underlying drug dependence and rewarding effects (Cha et al., 2016).
  • Ion Channel Research :

    • In ion channel research, compounds like 2-APB have been utilized to study their effects on various channels, including TRPM7 channels. This suggests that derivatives or related compounds of 7-APB hydrochloride could be used in similar research contexts (Chokshi, Fruasaha, & Kozak, 2012).
  • Pharmacological Applications :

    • Studies have explored the pharmacological properties of fenamate analogues, econazole, and 2‐APB on TRPM2 channels, indicating that similar research could be conducted with 7-APB hydrochloride to understand its pharmacological profile (Chen et al., 2012).

properties

IUPAC Name

1-(1-benzofuran-7-yl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO.ClH/c1-8(12)7-10-4-2-3-9-5-6-13-11(9)10;/h2-6,8H,7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENDNRHBWDLDMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC2=C1OC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201347748
Record name 1-(1-Benzofuran-7-yl)-2-propanamine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Apb hydrochloride

CAS RN

286834-86-4
Record name 7-Apb hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286834864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(1-Benzofuran-7-yl)-2-propanamine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-APB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N5YA5L987
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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